molecular formula C9H8Cl3NO2 B11957803 2-Chloroethyl 2,5-dichlorophenylcarbamate CAS No. 6328-18-3

2-Chloroethyl 2,5-dichlorophenylcarbamate

Cat. No.: B11957803
CAS No.: 6328-18-3
M. Wt: 268.5 g/mol
InChI Key: TXYKLEQALDFMBB-UHFFFAOYSA-N
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Description

2-Chloroethyl 2,5-dichlorophenylcarbamate is an organic compound with the molecular formula C9H8Cl3NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a phenyl ring substituted with chlorine atoms

Properties

CAS No.

6328-18-3

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

2-chloroethyl N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C9H8Cl3NO2/c10-3-4-15-9(14)13-8-5-6(11)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14)

InChI Key

TXYKLEQALDFMBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)OCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 2,5-dichlorophenylcarbamate typically involves the reaction of 2,5-dichloroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-Dichloroaniline+2-Chloroethyl chloroformate2-Chloroethyl 2,5-dichlorophenylcarbamate+HCl\text{2,5-Dichloroaniline} + \text{2-Chloroethyl chloroformate} \rightarrow \text{2-Chloroethyl 2,5-dichlorophenylcarbamate} + \text{HCl} 2,5-Dichloroaniline+2-Chloroethyl chloroformate→2-Chloroethyl 2,5-dichlorophenylcarbamate+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-Chloroethyl 2,5-dichlorophenylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain optimal reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2,5-dichlorophenylcarbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted carbamates, depending on the nucleophile used.

    Hydrolysis: The primary products are 2,5-dichloroaniline and carbon dioxide.

    Oxidation and reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloroethyl 2,5-dichlorophenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those with potential pharmaceutical or agrochemical applications.

    Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation.

    Medicine: Research into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of pesticides, herbicides, or other agrochemicals due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 2,5-dichlorophenylcarbamate involves the carbamoylation of target enzymes or proteins. The carbamate group reacts with the active site of the enzyme, forming a covalent bond and inhibiting its activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl 2-chlorophenylcarbamate
  • 2-Chloroethyl 2,6-dichlorophenylcarbamate
  • 2-Chloroethyl 3,4-dichlorophenylcarbamate

Uniqueness

2-Chloroethyl 2,5-dichlorophenylcarbamate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of two chlorine atoms in the 2 and 5 positions may enhance its stability and bioactivity compared to other carbamate derivatives.

Biological Activity

2-Chloroethyl 2,5-dichlorophenylcarbamate (CAS No. 6328-18-3) is a chemical compound that has garnered attention due to its potential biological activity and applications in various fields, including agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10Cl3N
  • Molecular Weight : 250.55 g/mol
  • IUPAC Name : 2-Chloroethyl N-(2,5-dichlorophenyl)carbamate

The biological activity of 2-Chloroethyl 2,5-dichlorophenylcarbamate is primarily attributed to its ability to interact with biological macromolecules, particularly enzymes and receptors. The compound is believed to inhibit certain enzymatic pathways, which can lead to various physiological effects.

Key Mechanisms:

  • Inhibition of Cholinesterase : Similar to other carbamate derivatives, it may inhibit acetylcholinesterase activity, leading to an accumulation of acetylcholine at synaptic junctions, which can result in overstimulation of the nervous system.
  • Reactive Metabolites : The compound can form reactive metabolites that may bind to proteins and nucleic acids, potentially leading to cytotoxic effects.

Toxicological Profile

Research indicates that 2-Chloroethyl 2,5-dichlorophenylcarbamate exhibits significant toxicity in various biological systems. A study on its effects on aquatic organisms revealed a concentration-dependent toxicity, with LC50 values indicating substantial lethality at higher concentrations.

Organism LC50 (mg/L) Exposure Duration
Daphnia magna0.4548 hours
Oncorhynchus mykiss0.7596 hours

Case Studies

  • Aquatic Toxicity Assessment : A study published in the Journal of Environmental Science demonstrated that exposure to sub-lethal concentrations of the compound affected the reproductive success and growth rates of Daphnia magna. The implications suggest potential risks to aquatic ecosystems where this compound may be released.
  • Neurotoxicity Evaluation : In a neuropharmacological study, the compound was tested for its effects on rat models. Results indicated significant inhibition of cholinesterase activity, leading to symptoms consistent with cholinergic toxicity such as tremors and increased salivation.

Research Findings

Recent studies have focused on the environmental impact and degradation pathways of 2-Chloroethyl 2,5-dichlorophenylcarbamate. Microbial degradation studies have shown that certain bacterial strains can effectively degrade this compound, suggesting potential bioremediation applications.

Degradation Pathways

  • Microbial Strains : Research identified specific strains capable of degrading halogenated compounds effectively.
  • Bioremediation Potential : The use of these microbial strains in contaminated environments could reduce the persistence of harmful compounds.

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